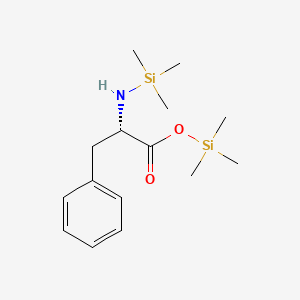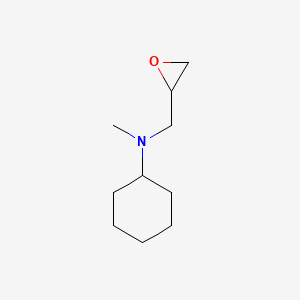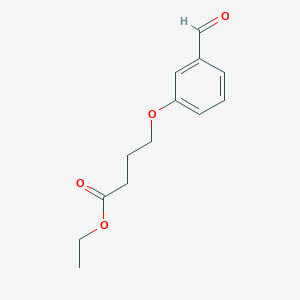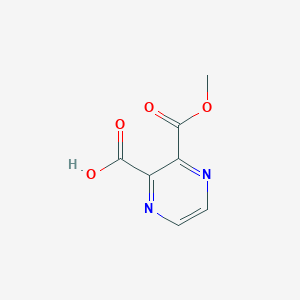
4-(4H-1,2,4-Triazol-4-YL)benzenesulfonic acid
Vue d'ensemble
Description
The compound 4-(4H-1,2,4-Triazol-4-YL)benzenesulfonic acid is likely to be a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole derivatives are known for their diverse biological activities .
Synthesis Analysis
While specific synthesis information for 4-(4H-1,2,4-Triazol-4-YL)benzenesulfonic acid was not found, there are related compounds that have been synthesized. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized . Another study reported the synthesis of coordination polymers based on bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single X-ray crystal diffraction, and further characterized by elemental analysis, IR, TGA and PXRD .Applications De Recherche Scientifique
Antimicrobial Agent Synthesis
4-(4H-1,2,4-Triazol-4-yl)benzenesulfonic acid and its derivatives have been utilized in the synthesis of novel antimicrobial agents. Research by Al‐Azmi and Mahmoud (2020) demonstrated the successful synthesis and characterization of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives, showcasing their potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Spectrophotometric Analysis
The acid-base properties of various 1,2,4-triazole derivatives, including those related to 4-(4H-1,2,4-Triazol-4-yl)benzenesulfonic acid, have been studied using multiwavelength spectrophotometric methods. Azimi et al. (2008) explored these properties in ethanol-water mixtures, providing insights into the solvent effects on acid-base behavior (Azimi, Khoobi, Zamani, & Zolgharnein, 2008).
Fungicidal Activity
Triorganotin (4H-1,2,4-triazol-4-yl)benzoates, synthesized from 4-(4H-1,2,4-triazol-4-yl)benzoic acid, demonstrated significant antifungal activities against various pathogens, as shown in the research by Li et al. (2010) (Li, Dai, Song, Mi, & Tang, 2010).
Photoluminescent Properties
The compound and its derivatives have been used in creating coordination networks with photoluminescent properties. Gómez et al. (2013) synthesized sulfonate-functionalized 1,2,4-triazole ligands that formed novel two-dimensional coordination networks with cadmium(II) salts, exhibiting photoluminescence (Gómez, Lillo, Escudero‐Adán, Martín, & Galán‐Mascarós, 2013).
Iron Chelation Studies
The compound's derivatives have been evaluated for their complex formation capabilities with FeIII and FeII. Steinhauser et al. (2005) investigated the stability and redox properties of these complexes, focusing on their potential role in generating oxidative stress (Steinhauser, Heinz, Bartholomä, Weyhermüller, Nick, & Hegetschweiler, 2005).
Propriétés
IUPAC Name |
4-(1,2,4-triazol-4-yl)benzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c12-15(13,14)8-3-1-7(2-4-8)11-5-9-10-6-11/h1-6H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVMDKDHQCZXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=C2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[Methyl(pyridin-4-yl)amino]acetic acid](/img/structure/B3152470.png)







![[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methyl methanesulfonate](/img/structure/B3152534.png)

